2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile
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Overview
Description
2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile is an organic compound that features both bromine and fluorine substituents on a phenyl ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile typically involves multi-step organic reactions. One common approach might include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorobenzoylation: Attachment of a fluorobenzoyl group to another phenyl ring.
Acetonitrile Formation: Formation of the acetonitrile group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the nitrile group to an amine.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly in the treatment of diseases where halogenated aromatic compounds are effective.
Industry
In industry, such compounds might be used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile
- 2-(4-Bromophenyl)-2-[4-(4-chlorobenzoyl)phenyl]acetonitrile
Uniqueness
The presence of both bromine and fluorine atoms in 2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile may confer unique electronic properties, making it distinct from similar compounds with different halogen substituents.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrFNO/c22-18-9-5-15(6-10-18)20(13-24)14-1-3-16(4-2-14)21(25)17-7-11-19(23)12-8-17/h1-12,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSIFHDNKNOOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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